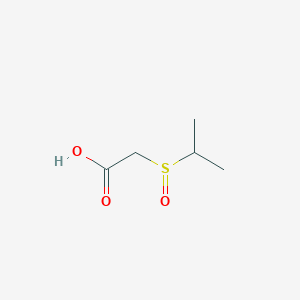

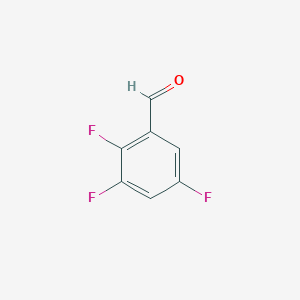

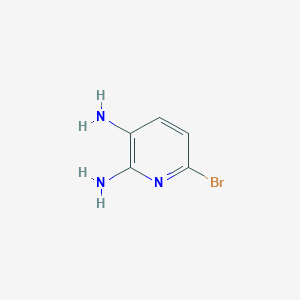

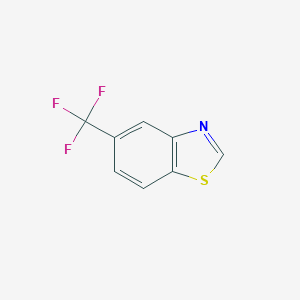

![molecular formula C13H15N3O2 B144138 苄基[2-(1H-咪唑-5-基)乙基]氨基甲酸酯 CAS No. 74058-75-6](/img/structure/B144138.png)

苄基[2-(1H-咪唑-5-基)乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biological Activity Analysis

The synthesis of benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate derivatives has been explored in various studies. For instance, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized through the reaction of alcohols or amines with acid chloride derivatives at room temperature, demonstrating significant biological activities such as antineoplastic and antifilarial effects . Similarly, the synthesis of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate and its characterization through spectroscopic methods and X-ray diffraction has been reported, providing insights into the molecular structure and intermolecular interactions .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For example, the crystal structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was elucidated using X-ray diffraction, revealing C–H…π intermolecular interactions and the dominance of dispersion energy in the crystal packing . Additionally, the molecular geometry of ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate was compared using density functional theory, highlighting the conformational flexibility and various molecular properties .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives has been explored in various chemical reactions. Novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2,3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives were synthesized through condensation and subsequent reactions with substituted alkyl halides . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to a variety of compounds with confirmed structures based on spectroscopic data [7, 9].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized through various experimental and theoretical studies. Theoretical optimization and molecular structure analysis of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate were performed using B3LYP/6-311++G(d, p) level of theory, revealing the molecule's band gap energy and electrostatic potential . The synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate and its crystal structure, Hirshfeld surface analysis, and DFT studies provided insights into the intermolecular interactions and anticancer activity .

科学研究应用

合成和表征

苄基[2-(1H-咪唑-5-基)乙基]氨基甲酸酯及其衍生物的合成路线和结构表征已得到广泛研究。例如,涉及迈克尔加成和环化的咪唑啉酮衍生物的一锅合成,展示了该化合物在生成具有潜在生物活性的新结构中的作用 (Bezenšek et al., 2012)。类似地,1-苄基-2-(噻吩-3-基)-1H-苯并[d]咪唑-5-羧酸乙酯的合成和晶体结构分析揭示了该化合物的固态性质和分子间相互作用,为晶体学和材料科学领域做出了贡献 (Madan Kumar et al., 2020)。

生物活性

对苄基[2-(1H-咪唑-5-基)乙基]氨基甲酸酯衍生物的研究也发现了一系列生物活性。例如,某些烷基 5-(烷氧基羰基)-1H-苯并咪唑-2-氨基甲酸酯表现出显着的抗肿瘤和抗丝虫病特性,突出了该化合物在开发新治疗剂方面的潜力 (Ram et al., 1992)。此外,新型苯并咪唑-恶二唑杂化分子已被确定为有希望的抗菌剂,表明该化合物在解决抗生素耐药性方面很有用 (Shruthi et al., 2016)。

催化和合成应用

源自苄基[2-(1H-咪唑-5-基)乙基]氨基甲酸酯的酰胺官能化咪唑鎓盐已用于合成铑 (I) 络合物,展示了该化合物在有机金属化学和催化中的多功能性 (Busetto et al., 2011)。此外,已经开发出使用羰基二咪唑的机械化学合成方法来制备氨基甲酸酯,突出了化学合成的环保方法 (Lanzillotto et al., 2015)。

光物理性质

对芳香取代咪唑化合物的紫外和荧光性质的研究,包括苄基[2-(1H-咪唑-5-基)乙基]氨基甲酸酯衍生物,扩大了对其光物理特性的理解,为材料科学和光学技术中的应用铺平了道路 (He-ping, 2010)。

未来方向

Imidazole compounds, including “Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate”, have a broad range of applications and are utilized in a diverse range of fields . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

属性

IUPAC Name |

benzyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(15-7-6-12-8-14-10-16-12)18-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYMWDPVQFBCDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621479 |

Source

|

| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

CAS RN |

74058-75-6 |

Source

|

| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

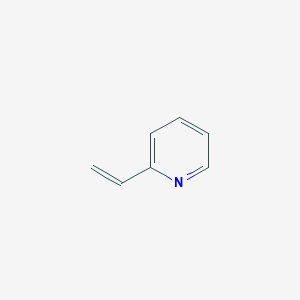

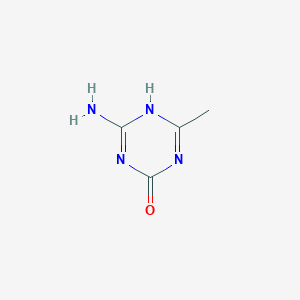

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)